
4-(Prop-2-yn-1-yl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Prop-2-yn-1-yl)morpholin-3-one” is a chemical compound with the CAS Number: 1518377-73-5 . It has a molecular weight of 139.15 and its IUPAC name is 4-(2-propynyl)-3-morpholinone . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is a liquid with a molecular weight of 139.15 . It is stored at a temperature of 4 degrees Celsius .Wirkmechanismus
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that 4-(Prop-2-yn-1-yl)morpholin-3-one may also interact with various biological targets.
Mode of Action
It is believed that similar compounds interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-(Prop-2-yn-1-yl)morpholin-3-one morpholine is its versatility. It can be easily synthesized and purified, and it has a wide range of potential applications in scientific research. However, there are also some limitations to its use. For example, this compound morpholine is relatively unstable and can decompose over time, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 4-(Prop-2-yn-1-yl)morpholin-3-one morpholine. One area of interest is the development of more potent and selective inhibitors of HDACs, which could have important implications for the treatment of cancer and other diseases. Another area of interest is the study of this compound morpholine's potential as a radioprotective agent, which could be useful in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound morpholine and to identify other potential applications for this interesting compound.
Synthesemethoden
The synthesis of 4-(Prop-2-yn-1-yl)morpholin-3-one morpholine is a relatively straightforward process that involves the reaction of morpholine with this compound bromide. This reaction can be carried out in a variety of solvents, including ethanol, acetone, and dichloromethane. The resulting product is a white crystalline solid that can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Propargyl morpholine has a wide range of potential applications in scientific research. One of its most promising applications is in the field of medicinal chemistry, where it has been shown to have potent anticancer activity. In addition, 4-(Prop-2-yn-1-yl)morpholin-3-one morpholine has been studied for its potential as an inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters in the brain. This makes it a potential candidate for the treatment of neurological disorders such as depression and Parkinson's disease.
Safety and Hazards
The safety information for “4-(Prop-2-yn-1-yl)morpholin-3-one” includes several hazard statements: H315, H318, H319 . The precautionary statements include P264, P280, P302+P352, P305+P351+P338, P310, P332+P313, P337+P313, P362 . The signal word for this compound is “Danger” and it is represented by the GHS05 pictogram .
Eigenschaften
IUPAC Name |
4-prop-2-ynylmorpholin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-3-8-4-5-10-6-7(8)9/h1H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZBCKYEVNIPSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone oxalate](/img/structure/B2623523.png)

![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)
![N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2623527.png)


![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2623539.png)
![1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2623540.png)
![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2623541.png)
